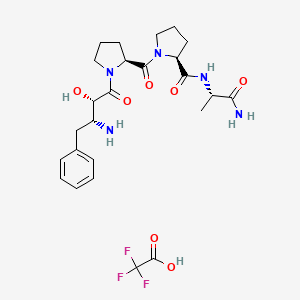

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

Description

The compound “(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate” is a stereochemically complex molecule featuring multiple chiral centers and functional groups. Its structure includes two pyrrolidine rings, a 3-amino-2-hydroxy-4-phenylbutanoyl moiety, and a trifluoroacetate counterion. The stereochemical configuration (S, S, 2S, 3R) is critical for its biological interactions, as even minor stereochemical deviations can alter its activity . The trifluoroacetate salt enhances solubility in polar solvents, a common strategy in pharmaceutical formulations to improve bioavailability.

Properties

Molecular Formula |

C25H34F3N5O7 |

|---|---|

Molecular Weight |

573.6 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C23H33N5O5.C2HF3O2/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31);(H,6,7)/t14-,16+,17-,18-,19-;/m0./s1 |

InChI Key |

BKONNZNXISGLJC-CNTNIUBLSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is then cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrrolidine-carboxamide backbone with analogs such as “(S)-1-((S)-2-Acetamidopropanoyl)-N-((S)-1-amino-1-oxopropan-2-yl)-N-methylpyrrolidine-2-carboxamide” (C₁₄H₂₄N₄O₄, MW 312.36) and “(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide” (a Singh’s Catalyst derivative) . Key differences include:

- Substituents: The target compound incorporates a 3-amino-2-hydroxy-4-phenylbutanoyl group and a trifluoroacetate counterion, absent in simpler analogs.

- Stereochemistry: The (2S,3R) configuration in the hydroxybutanoyl moiety distinguishes it from compounds with less complex stereochemical profiles.

Physicochemical Properties

The trifluoroacetate counterion significantly improves aqueous solubility compared to neutral analogs like Analog 1, which lacks ionic character. Analog 2’s hydroxydiphenylmethyl group introduces hydrophobicity, reducing solubility .

Biological Activity

The compound (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a synthetic peptide derivative with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈F₃N₅O₄

- Molecular Weight : 395.33 g/mol

Structure

The compound features multiple chiral centers and functional groups that contribute to its biological activity. The presence of amino acids and a trifluoroacetate moiety suggests potential interactions with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Proteasome Inhibition : Similar to other proteasome inhibitors, it may induce apoptosis in cancer cells by disrupting protein degradation pathways.

- Cell Cycle Arrest : Studies have shown that related compounds can induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis in cancer cell lines such as A549 .

- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, contributing to oxidative stress and subsequent cell death in malignant cells .

Pharmacological Effects

The compound's pharmacological profile suggests several potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate significant cytotoxicity against various cancer cell lines, including multiple myeloma and solid tumors .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating pathways involved in neuronal survival and inflammation.

1. Anticancer Efficacy

A study investigated the effects of a structurally similar compound on A549 lung cancer cells, demonstrating an IC50 value of approximately 4.29 µM, indicating potent anticancer activity . The mechanism involved ROS-mediated apoptosis and inhibition of the PI3K/Akt pathway.

2. Neuroprotective Properties

Another case study highlighted the neuroprotective effects of related compounds in models of neurodegeneration. These compounds demonstrated the ability to reduce neuronal apoptosis and inflammation, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in A549 cells | |

| Cell Cycle Arrest | G0/G1 phase arrest | |

| Neuroprotection | Reduces neuronal apoptosis |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | IC50 (µM) | Activity Type |

|---|---|---|

| Related Compound A | 4.29 | Anticancer |

| Related Compound B | 5.10 | Neuroprotective |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for maintaining stereochemical integrity?

- Methodology: The synthesis of structurally complex peptides/pseudopeptides like this compound typically involves iterative coupling of protected amino acid derivatives. Key steps include:

- Solid-phase peptide synthesis (SPPS): Use Fmoc/t-Bu protection strategies for amine and hydroxyl groups (e.g., the 2-hydroxy-4-phenylbutanoyl moiety).

- Coupling reagents: HATU or HBTU with DIPEA in DMF to minimize racemization .

- Stereochemical control: Low-temperature reactions (-20°C to 0°C) and chiral HPLC purification to resolve diastereomers .

- Trifluoroacetate counterion: Introduced during final deprotection using TFA/water cocktails .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodology:

- Storage: Lyophilized powder stored at -20°C under inert gas (argon) to prevent hydrolysis of amide bonds or oxidation of sensitive groups (e.g., hydroxyls) .

- Reconstitution: Use anhydrous DMSO for solubility; avoid aqueous buffers with high pH (>7.5) to prevent degradation .

- Safety: Wear nitrile gloves, goggles, and work in a fume hood due to trifluoroacetate’s irritant properties .

Q. What analytical techniques are most effective for characterizing purity and confirming structural identity?

- Methodology:

- HPLC-MS: Reverse-phase C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95%) and detect trifluoroacetate adducts .

- NMR: 2D experiments (COSY, HSQC) to resolve overlapping proton signals in pyrrolidine and phenyl groups .

- Circular dichroism (CD): Confirm secondary structure (e.g., helical propensity) in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by batch-to-batch variability?

- Methodology:

- Impurity profiling: Use LC-MS/MS to identify trace byproducts (e.g., deamidated or oxidized species) that may interfere with assays .

- Bioassay normalization: Include internal controls (e.g., a reference inhibitor) to account for variability in cell-based assays .

- Batch documentation: Log synthesis parameters (e.g., coupling efficiency, purification gradients) for cross-referencing with bioactivity .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacokinetic studies?

- Methodology:

- Buffer additives: Include 0.1% BSA or cyclodextrins to reduce aggregation .

- pH optimization: Maintain pH 5.0–6.5 to prevent hydrolysis of the carboxamide group .

- Cryopreservation: Aliquot and store solutions at -80°C with cryoprotectants (e.g., trehalose) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodology:

- Docking simulations: Use Schrödinger Suite or AutoDock Vina with flexible side-chain sampling for the phenyl and pyrrolidine moieties .

- MD simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding pocket stability .

- Free-energy calculations: Apply MM-GBSA to rank binding affinities of stereoisomers .

Q. What experimental approaches validate the compound’s proposed mechanism of action in enzymatic assays?

- Methodology:

- Kinetic assays: Measure IC50 under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm target engagement .

- Mutagenesis studies: Introduce point mutations (e.g., S148A in the active site) to identify critical residues for interaction .

Contradictions in Evidence and Mitigation Strategies

- Stereochemical purity claims: Some synthetic protocols (e.g., SPPS vs. solution-phase) report varying enantiomeric excess (85–99%). Mitigate by using chiral columns with sub-2µm particles for analysis .

- Stability in DMSO: Conflicting reports on degradation over time. Preclude by NMR-monitoring of DMSO stocks monthly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.